molecular formula C12H14N2O2 B555186 6-Methyl-DL-tryptophan CAS No. 2280-85-5

6-Methyl-DL-tryptophan

Cat. No. B555186
CAS RN: 2280-85-5
M. Wt: 218,26 g/mole
InChI Key: GDMRVYIFGPMUCG-UHFFFAOYSA-N
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Description

6-Methyl-DL-tryptophan is a crystalline compound with the molecular formula C12H14N2O2 . It is a natural product found in Aspergillus fumigatus . It appears as a slightly off-white to off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of 6-Methyl-DL-tryptophan is characterized by a molecular weight of 218.25 g/mol . The IUPAC name is 2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

6-Methyl-DL-tryptophan has a molecular weight of 218.25 g/mol . It forms a nearly colorless (faint red cast), clear solution when dissolved 5% in 1M HCl . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Scientific Research Applications

  • 6-Methyl-DL-tryptophan is a tryptophan analog . Tryptophan is an essential amino acid that plays a crucial role in many biological functions. It’s a precursor to several secondary metabolites, including the neurotransmitter serotonin and the hormone melatonin .

  • In the medical field , tryptophan metabolites have been shown to play a pivotal role in cardiovascular diseases . The dysregulation of the main actors involved in tryptophan metabolism such as indoleamine 2, 3-dioxygenase 1 (IDO) and cardiovascular diseases, including atherosclerosis and myocardial infarction, has been studied .

  • In the neuroscience field , the substrates, products, and enzymes of tryptophan metabolism all contribute to the development of neurological and psychiatric disorders . This includes Alzheimer’s disease and depression . The kynurenine pathway (KP) has been reported to play a key role in these disorders .

  • In the biochemistry field , tryptophan is a precursor of a wide range of secondary metabolites such as phytoalexins, indole glucosinolates, the plant hormone auxin, serotonin and melatonin . These metabolites are involved in various physiological processes as well as stress environmental conditions in higher plants .

  • In the chemical field , 6-Methyl-DL-tryptophan has a molecular weight of 218.25 and its empirical formula is C12H14N2O2 . It is a crystalline substance with a light yellow to orange color .

  • Inflammation and Depression Research : 1-Methyl-DL-tryptophan, a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1), has been used to study inflammation-induced depression in mice .

  • Bronchiolitis Research : It has also been used in research related to syncytial virus-induced bronchiolitis .

  • Industrial Biotechnology : In the field of industrial biotechnology, the biosynthetic pathway of melatonin was introduced into E. coli, and then the engineered strain produced about 2.0 g/L of melatonin through protein engineering of rate-limiting tryptophan hydroxylase, chromosomal integration of aromatic amino acid decarboxylase, and deletion of tryptophan export protein YddG .

  • Chemical Research : 6-Methyl-DL-tryptophan is a crystalline substance with a light yellow to orange color . It has a molecular weight of 218.25 and its empirical formula is C12H14N2O2 . This makes it useful in chemical research, particularly in studies involving tryptophan analogs .

  • Bioactive Small Molecules Research : 6-Methyl-DL-tryptophan can be used in the research of bioactive small molecules . These molecules have effects on biological systems and are often used in drug discovery and fundamental biological research .

  • Aroma Chemicals Research : 6-Methyl-DL-tryptophan could potentially be used in the research of aroma chemicals . Aroma chemicals are a class of volatile compounds with diverse chemical structures, formed by biogenesis in various plant species .

Safety And Hazards

When handling 6-Methyl-DL-tryptophan, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off with soap and plenty of water .

Future Directions

While the specific future directions for 6-Methyl-DL-tryptophan are not mentioned in the retrieved sources, it is noted that improving our understanding of the function of tryptophan and its derived metabolites will help to move one step closer towards tailored therapies aiming to treat cardiovascular diseases .

properties

IUPAC Name

2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314256
Record name 6-Methyl-DL-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-DL-tryptophan

CAS RN

2280-85-5
Record name 6-Methyl-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2280-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Record name 6-Methyl-DL-tryptophan
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Record name 6-methyl-DL-tryptophan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
A Sivak, E Katz - Biochimica et Biophysica Acta, 1962 - Elsevier
Actinomycin synthesis by growing cells and washed suspensions of Streptomyces antibioticus was inhibited by α-, 4-, 5-, and 6-methyl-DL-tryptophan: the order of their effectiveness …
Number of citations: 11 www.sciencedirect.com
M Civen, WE Knox - Journal of Biological Chemistry, 1960 - Elsevier
… Snyder, Urbana, Illinois, gave us the samples of DL-tryptazan, S-methylDL-tryptophan, and 6-methyl-DL-tryptophan. … Xubstrates-5-Methyl- and 6-methyl-DL-tryptophan …
Number of citations: 99 www.sciencedirect.com
G Lester - Journal of Bacteriology, 1963 - Am Soc Microbiol
… A repressive effect was also caused by D-, 5-methyl-DL-, and 6-methyl-DL-tryptophan, but … to a lesser extent by 4-, 5-, and 6-methyl-DL-tryptophan; D-tryptophan, tryptamine, or indole-3-…
Number of citations: 26 journals.asm.org
G Lester - Journal of Bacteriology, 1968 - Am Soc Microbiol
… D-, 5-methyl-DL-, and 6-methyl-DLtryptophan were less effective than L-tryptophan, and 4-methyl-DL-tryptophan, tryptamine, and indole-3-acetic acid were ineffective in repressing the …
Number of citations: 19 journals.asm.org
JW Ryu, HS Chang, YK Ko, JC Woo, DW Koo… - Microchemical …, 1999 - Elsevier
… Substitution at the 6-position (eg, 6-methyl-DL-tryptophan and 6-fluoro-DL-tryptophan) significantly increased retention …
Number of citations: 10 www.sciencedirect.com
M Green, MA Stahmann - Archives of Biochemistry and Biophysics, 1955 - Elsevier
Several α-amino acid analogs were tested as inhibitors of the propagation of a number of viruses in the chick embryo. Glycyl-6-methyl-dl-tryptophan did not inhibit the growth of any of …
Number of citations: 7 www.sciencedirect.com
A Nardi, L Ossicini, S Fanali - Chirality, 1992 - Wiley Online Library
In this study capillary zone electrophoresis has been used for the separation of racemic tryptophan derivatives in their enantiomers. The effect of cyclodextrins with different shape, …
Number of citations: 47 onlinelibrary.wiley.com
RJ Pauley, WW Fredricks, OH Smith - Journal of Bacteriology, 1978 - Am Soc Microbiol
The abilities of 14 tryptophan analogs to repress the tryptophan (trp) operon have been studied in Escherichia coli cells derepressed by incubation with 0.25 mM indole-3-propionic acid …
Number of citations: 14 journals.asm.org
J Winkelblech, SM Li - ChemBioChem, 2014 - Wiley Online Library
… , including D-tryptophan and 6-methyl-dl-tryptophan (6 a; … The conversion yields for 6-methyl-dl-tryptophan were 72.2 … , 13 IptA also accepted 6-methyl-dl-tryptophan as a substrate, but …
RH McMenamy, JL Oncley - Journal of Biological Chemistry, 1958 - Elsevier
Methods Dialysis-Binding was studied by equilibrium dialysis. 30 feet of Visking dialysis tubing, size 23132, were washed, to remove associated impurities, by soaking in frequently …
Number of citations: 834 www.sciencedirect.com

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